2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester
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Overview
Description
2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is valued for its stability and reactivity, making it a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester typically involves the reaction of 2-Chloro-5-methoxypyridine with a boronic acid derivative in the presence of a base and a catalyst. One common method is the palladium-catalyzed borylation of 2-Chloro-5-methoxypyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.
Solvents: Tetrahydrofuran, dimethylformamide, or toluene are often used as solvents to dissolve the reactants and facilitate the reaction.
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Alcohols or Phenols: Formed through oxidation of the boronic ester.
Substituted Pyridines: Formed through nucleophilic substitution of the chlorine atom.
Scientific Research Applications
2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester is extensively used in scientific research due to its versatility:
Chemistry: It is a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the development of biologically active compounds and as a tool in chemical biology for the modification of biomolecules.
Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Utilized in the production of materials with specific properties, such as polymers and electronic materials.
Mechanism of Action
The primary mechanism of action for 2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester and the halide. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-Chloro-4-methoxypyridine-5-boronic acid pinacol ester
Uniqueness
2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester is unique due to the presence of both a chlorine atom and a methoxy group on the pyridine ring. This combination of substituents provides distinct reactivity patterns and allows for selective functionalization in synthetic applications.
Properties
IUPAC Name |
2-chloro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-10(14)15-7-9(8)16-5/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOBECAAHNACLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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